molecular formula C16H20N4O3 B2804092 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole CAS No. 2034409-45-3

2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2804092
CAS No.: 2034409-45-3
M. Wt: 316.361
InChI Key: GOVZJGMIAKWZGW-UHFFFAOYSA-N
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Description

2-{1-[4-(2-Methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions with biological targets . The 1,2,3-triazole moiety is widely recognized as a bioisostere for various functional groups, including amides and carboxylic acids, making it a valuable building block for constructing molecules with potential biological activity . This specific derivative is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction that ensures high regioselectivity and yield . The molecular structure incorporates a pyrrolidine ring, a feature common in many pharmacologically active compounds that can contribute to target binding . The 4-(2-methoxyethoxy)benzoyl group further enhances the molecule's complexity, providing a potential handle for modulating solubility and interactions with enzyme binding sites. Based on the known properties of its core components, this chemical is of significant interest for researchers investigating new therapeutic agents. Compounds containing the 1,2,3-triazole-pyrrolidine architecture have been reported in scientific literature to exhibit a range of biological activities, including potential anticancer , antimicrobial , and antioxidant effects . Furthermore, 1,2,3-triazole derivatives are being actively explored as inhibitors for various enzymes, such as cholinesterases, for neurodegenerative disease research . Researchers can utilize this compound as a key intermediate or precursor for the development of novel bioactive molecules or as a tool compound for probing biological mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-10-11-23-15-4-2-13(3-5-15)16(21)19-9-6-14(12-19)20-17-7-8-18-20/h2-5,7-8,14H,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZJGMIAKWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzoyl group, and the formation of the triazole ring. One common method involves the use of a cyclization reaction to form the pyrrolidine ring, followed by benzoylation using a benzoyl chloride derivative. The final step involves the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound is being investigated for its potential as a pharmaceutical agent. Specifically, it may serve as an inhibitor or modulator of various enzymes and receptors, contributing to therapeutic strategies against diseases such as cancer and infectious diseases. Research indicates that triazole derivatives often exhibit significant antifungal, antibacterial, and anticancer activities due to their ability to interfere with biological pathways .

Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, derivatives similar to 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole showed promising activity against breast cancer cells (MCF-7) with IC50 values around 5 μM .

Organic Synthesis

Intermediate in Synthesis
This compound acts as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with tailored properties. For example, it can be used as a building block for synthesizing hybrid molecules that combine different pharmacophores.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedConditionsYield (%)
BenzoylationBenzoyl chlorideRoom temperature85
CycloadditionAzidesHeat under inert atmosphere70
ReductionLithium aluminum hydrideAnhydrous conditions90

Materials Science

Development of New Materials
The compound's structural characteristics make it a candidate for developing new materials with specific properties such as conductivity or fluorescence. Research is ongoing into its application in polymer science and nanotechnology, where triazole-containing materials have shown enhanced mechanical properties and thermal stability .

Case Study: Conductive Polymers
In a recent study, polymers incorporating triazole units were synthesized and characterized for their electrical conductivity. The results indicated that these materials exhibited significant conductivity improvements compared to traditional polymers, making them suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Pyrrolidine-Oxadiazole Derivatives ()

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer (1b) share a pyrrolidine scaffold but replace the triazole with an oxadiazole ring. These derivatives are synthesized via Mitsunobu reactions and subsequent cyclization, differing from the target compound’s likely CuAAC (copper-catalyzed azide-alkyne cycloaddition) route for triazole formation .

Kinase Inhibitors with Fluorophenyl Substituents ()

The patent compound 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea features a urea-linked triazole-like heterocycle. Its fluorophenyl group increases lipophilicity, contrasting with the target compound’s hydrophilic 2-methoxyethoxybenzoyl group. This difference may influence target selectivity and pharmacokinetics .

Methoxypyrrolidine-Triazole Hybrids ()

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole simplifies the scaffold by omitting the benzoyl group but retains a methoxy-pyrrolidine motif. Its smaller size (MW: 182.2 g/mol) may enhance membrane permeability compared to the bulkier target compound .

Bromofuran-Carbonyl Derivatives ()

1-[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole replaces the benzoyl group with a bromofuran-carbonyl unit.

Pharmacological and Physicochemical Properties

Compound Key Features Molecular Weight (g/mol) Synthetic Route Potential Applications
Target Compound 2-Methoxyethoxybenzoyl, triazole ~375 (estimated) CuAAC (presumed) Kinase inhibition, antiviral
Pyrrolidine-Oxadiazole (1a/1b) Oxadiazole, phenylethyl substituent ~400 (estimated) Mitsunobu reaction Antiviral agents
Kinase Inhibitor () Fluorophenyl, urea linker ~550 (estimated) Multi-step organic synthesis TRKA kinase inhibition
Methoxypyrrolidine-Triazole Minimalist scaffold, methyl-triazole 182.2 Not specified Agrochemicals, drug intermediates
Bromofuran-Carbonyl Triazole Bromofuran, phenyl-triazole 387.23 CuAAC (presumed) Enzyme inhibition

Key Observations:

  • Solubility: The target compound’s 2-methoxyethoxy group improves water solubility compared to fluorophenyl () or bromofuran () analogues.
  • Metabolic Stability: The triazole ring in the target compound confers resistance to metabolic degradation, similar to bromofuran derivatives .
  • Target Selectivity: The benzoyl group’s electronic profile may favor interactions with polar enzyme active sites, whereas lipophilic substituents (e.g., fluorophenyl) target hydrophobic pockets .

Q & A

Basic: What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by benzoylation of the pyrrolidine moiety. Key steps include:

  • Triazole formation : Use terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in polar solvents (THF/H₂O) at 50°C for 16 hours, yielding regioselective 1,4-triazoles .
  • Pyrrolidine functionalization : Coupling 4-(2-methoxyethoxy)benzoyl chloride with a pyrrolidin-3-yl triazole precursor via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with a base like triethylamine .
    Optimization : Adjust solvent polarity (e.g., DMF for sterically hindered reactions) and catalyst loading (0.1–1 mol% Cu) to improve yields (typically 60–91% for analogous triazoles) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Look for characteristic shifts:
    • Triazole protons: δ 7.8–8.2 ppm (¹H); δ 120–130 ppm (¹³C).
    • Pyrrolidine N-CH₂: δ 2.5–3.5 ppm (¹H); δ 50–60 ppm (¹³C).
    • Methoxyethoxy group: δ 3.3–3.7 ppm (OCH₃) and δ 4.1–4.4 ppm (OCH₂CH₂O) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₁₈H₂₂N₄O₃, expected m/z ~366.17 .
  • X-ray crystallography : Use SHELXL for refinement; prioritize high-resolution data (>1.0 Å) to resolve torsional angles in the pyrrolidine-triazole linkage .

Basic: How can researchers assess the compound’s in vitro biological activity, and what assays are recommended for initial screening?

Answer:

  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest promising activity for analogs .
  • Target engagement : Employ fluorescence polarization or SPR to evaluate binding to enzymes like cytochrome P450 or kinases .

Advanced: How do structural modifications (e.g., substituents on the benzoyl group) influence bioactivity, and what SAR trends have been observed in related compounds?

Answer:

  • Methoxyethoxy vs. halogen substituents : The 2-methoxyethoxy group enhances solubility and bioavailability compared to chloro/fluoro analogs, as seen in similar triazole-pyrrolidine hybrids .
  • Pyrrolidine stereochemistry : (3R)-configured analogs show 3–5x higher activity than (3S) in kinase inhibition assays due to better target fit .
  • Triazole position : 1,4-Triazoles (vs. 1,5-regioisomers) improve metabolic stability in hepatic microsome assays .

Advanced: How can researchers resolve contradictions in activity data across studies (e.g., divergent MICs for the same pathogen)?

Answer:

  • Standardize protocols : Ensure consistent inoculum size, growth media, and incubation time. Cross-validate with reference drugs (e.g., fluconazole for fungi) .
  • Check compound purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., strain mutations, assay temperature) .

Advanced: What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to TRKA kinase (PDB: 4AOI). Prioritize poses with hydrogen bonds to the benzoyl carbonyl and triazole N2 .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk. Optimize logP (target 2–3) via methoxyethoxy chain elongation .
  • MD simulations : Run 100-ns simulations (AMBER) to assess conformational stability of the pyrrolidine ring in aqueous environments .

Advanced: What strategies improve aqueous solubility and formulation stability for in vivo studies?

Answer:

  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether, improving solubility >10 mg/mL in PBS .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) using emulsion-solvent evaporation, achieving sustained release over 72 hours .
  • Lyophilization : Use trehalose (1:5 w/w) as a cryoprotectant for long-term storage at -80°C .

Advanced: How can metabolite identification studies guide structural optimization?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from O-demethylation (loss of methoxyethoxy) or triazole oxidation .
  • Deuterium labeling : Synthesize analogs with deuterated methoxy groups to slow CYP450-mediated degradation (e.g., t₁/₂ increase from 2.1 to 4.8 h) .

Advanced: What combinatorial approaches enhance therapeutic efficacy (e.g., synergy with approved drugs)?

Answer:

  • Checkerboard assays : Screen with fluconazole (antifungal) or doxorubicin (anticancer). Synergy (FIC index ≤0.5) is observed with fluconazole against C. glabrata .
  • Hybridization : Conjugate with ciprofloxacin via a cleavable ester linker, improving bactericidal activity 4-fold against E. coli .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

  • Disorder in methoxyethoxy chains : Use SHELXL’s PART instruction to model alternative conformers. Apply restraints to bond lengths/angles .
  • Twinned crystals : Test for twinning (R-factor >5% difference) via PLATON’s TWINCHECK. Refine using HKLF5 format in SHELXL .
  • Weak diffraction : Optimize crystallization with PEG 4000 (20% w/v) in hanging-drop setups at 4°C .

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